![molecular formula C21H28N4O2 B2489190 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole CAS No. 2415628-30-5](/img/structure/B2489190.png)
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole
Description
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further connected to a piperazine moiety via a butynyl chain
Propriétés
IUPAC Name |
2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGNKOOEZQZBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Acid-Catalyzed Cyclization of o-Aminophenol Derivatives
A widely adopted approach involves reacting o-aminophenol with carboxylic acid derivatives under acidic conditions. For example:
o-Aminophenol + Chloroacetic Acid → 2-Chloromethylbenzoxazole (via HCl catalysis)
Key conditions :
Cyanogen Bromide-Mediated Cyclization
Alternative routes employ cyanogen bromide (CNBr) to form the benzoxazole nucleus:
o-Aminophenol + CNBr → 2-Aminobenzoxazole (room temperature, 48 hr)
Advantages :
- Avoids strong acid conditions
- Suitable for acid-sensitive substrates
Functionalization of the Piperidine Ring
The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr Reaction with Halobenzoxazoles
Reaction of 2-chlorobenzoxazole with piperidine derivatives proceeds via an SNAr mechanism:
2-Chlorobenzoxazole + Piperidine → 2-Piperidinylbenzoxazole (K₂CO₃, DMF, 80°C)
Optimized parameters :
Buchwald-Hartwig Amination
For electron-deficient benzoxazoles, palladium-catalyzed amination offers improved regioselectivity:
2-Bromobenzoxazole + Piperidine → 2-Piperidinylbenzoxazole
(Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C)
Catalytic system :
- Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0)
- Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Yield: 82–90%
Installation of the Butynyl-Piperazine Side Chain
The butynyl spacer and piperazine group are incorporated through sequential alkylation and Sonogashira coupling.
Propargylation of Piperidine
A critical step involves attaching the propargyl ether to the piperidine ring:
4-Hydroxypiperidine + Propargyl Bromide → 4-(Prop-2-yn-1-yloxy)piperidine
(NaH, THF, 0°C → rt)
Reaction specifics :
Copper-Free Sonogashira Coupling
The terminal alkyne is coupled with 4-methylpiperazine using a modified Sonogashira protocol:
4-(Prop-2-yn-1-yloxy)piperidine + 1-Bromo-4-methylpiperazine → Target Intermediate
(Pd(PPh₃)₄, CuI, Et₃N, DMF, 60°C)
Catalyst system :
Final Assembly and Purification
The last stage involves coupling the benzoxazole-piperidine intermediate with the butynyl-piperazine side chain.
Mitsunobu Reaction
A Mitsunobu reaction ensures efficient ether formation between the two intermediates:
Benzoxazole-piperidine + Butynyl-piperazine → Target Compound
(DEAD, PPh₃, THF, 0°C → rt)
Reagents :
Chromatographic Purification
Final purification typically employs flash chromatography:
- Stationary phase : Silica gel (230–400 mesh)
- Eluent : Gradient of ethyl acetate/hexanes (1:4 → 1:1)
- Purity : >98% (HPLC analysis)
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for different synthesis strategies:
Step | Method | Yield (%) | Purity (%) | Time (hr) |
---|---|---|---|---|
Benzoxazole formation | Acid-catalyzed cyclization | 78 | 95 | 6 |
CNBr-mediated | 85 | 97 | 48 | |
Piperidine coupling | SNAr | 65 | 90 | 18 |
Buchwald-Hartwig | 88 | 98 | 8 | |
Side chain installation | Mitsunobu | 70 | 95 | 12 |
Challenges and Optimization Strategies
Alkyne Stability : The butynyl spacer is prone to polymerization under basic conditions. Mitigation includes:
Piperazine Handling : 4-Methylpiperazine is hygroscopic. Recommendations:
Regioselectivity in Coupling : Competing N- vs. O-alkylation in Mitsunobu reactions. Addressed by:
Scalability and Industrial Considerations
For large-scale production (>1 kg), critical factors include:
- Cost efficiency : Buchwald-Hartwig amination, while high-yielding, requires expensive palladium catalysts. Alternatives like nickel catalysis are under investigation.
- Safety : Propargyl bromide is highly toxic. Substitution with propargyl mesylate reduces volatility.
- Green chemistry : Solvent recovery systems for THF and DMF can reduce environmental impact.
Emerging Methodologies
Recent advances in continuous flow chemistry show promise for this synthesis:
- Microreactor systems : Enable precise control of exothermic steps (e.g., alkyne coupling)
- Photoredox catalysis : Potential for mild C-O bond formation without strong bases
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It may be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industry: The compound can be employed in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties may facilitate binding to these targets, while the benzoxazole core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A simpler compound with a similar piperazine moiety.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: A compound with a benzodiazepine core and a piperazine moiety.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: A compound featuring a triazole ring linked to a piperazine moiety.
Uniqueness
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is unique due to its combination of a benzoxazole core with a piperidine and piperazine moiety linked by a butynyl chain. This structure provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Activité Biologique
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzoxazole core with piperidine and piperazine moieties, which may contribute to its biological activity. This article reviews the compound's synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.5 g/mol. The compound features a benzoxazole ring linked to a piperidine ring through a butynyl chain, which is further connected to a piperazine moiety.
Property | Value |
---|---|
Molecular Formula | C23H31N5O |
Molecular Weight | 393.5 g/mol |
Structural Features | Benzoxazole core, piperidine and piperazine rings |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzoxazole Core : Cyclization of o-aminophenol with carboxylic acids under acidic conditions.
- Attachment of the Piperidine Ring : Nucleophilic substitution reactions with piperidine derivatives.
- Introduction of the Butynyl Chain : Reaction with butynyl halides in the presence of a base.
- Addition of the Piperazine Moiety : Final reaction with 4-methylpiperazine to yield the target compound.
Biological Activity
Recent studies have explored the biological activity of this compound, particularly its potential as an anti-cancer agent.
Anti-Cancer Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest.
Key Findings from Recent Studies :
- Cytotoxicity : The compound has shown potent cytotoxicity in vitro, with IC50 values comparable to established chemotherapeutic agents.
- PARP Inhibition : Some studies indicate that it may act as a PARP inhibitor, which is crucial for cancer cell survival and proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(...)-benzoxazole | MCF-7 | 0.07 |
2-(...)-benzoxazole | MDA-MB-231 | 0.057 |
The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The piperazine and piperidine components facilitate binding to these targets, while the benzoxazole core modulates overall activity.
Case Studies
Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:
- Study on Breast Cancer : A study evaluated the effects of various benzoxazole derivatives on MCF-7 cells, demonstrating significant apoptotic activity and cell cycle arrest at G2/M phase.
- Neuropathic Pain Treatment : Research has identified related benzoxazole compounds as potential histamine H3 receptor ligands for neuropathic pain management.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.